molecular formula C12H19F6N3O4S2 B009929 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 382150-50-7

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B009929
CAS No.: 382150-50-7
M. Wt: 447.4 g/mol
InChI Key: RCNFOZUBFOFJKZ-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a 1-alkyl-3-methylimidazolium-based ionic liquid. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility for various gases, including oxygen and methane . These characteristics make it a valuable material in various scientific and industrial applications.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNFOZUBFOFJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049290
Record name 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382150-50-7
Record name 382150-50-7
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Record name 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction Conditions

A nitrogen-purged, two-necked round-bottom flask charged with 1-methylimidazole (37 mL, 464 mmol) and dry ethyl acetate (37 mL) is cooled to 0–5°C in an ice bath. 1-Chlorohexane (70 mL, 510 mmol) is added dropwise under vigorous stirring. After complete addition, the mixture is warmed to room temperature and heated to 60–70°C for 11 days.

Workup and Purification

Post-reaction, the upper organic layer is decanted via cannula under nitrogen. Residual 1-chlorohexane is removed by washing the viscous ionic liquid phase with toluene. The product is dried under high vacuum at 50°C, yielding [HMIM]Cl as a colorless viscous liquid (71.6% yield).

Critical Factors :

  • Solvent : Ethyl acetate prevents side reactions by solubilizing reactants while avoiding nucleophilic interference.

  • Temperature : Prolonged heating at 60–70°C ensures complete quaternization of the imidazole ring.

Anion Exchange to Form [HMIM][Tf₂N]

Metathesis of [HMIM]Cl with LiTFSI replaces the chloride anion with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). This step requires careful control of stoichiometry and solvent polarity.

Reaction Protocol

Equimolar amounts of [HMIM]Cl (1.465 g, 0.01 mol) and LiTFSI (2.871 g, 0.01 mol) are dissolved separately in acetonitrile. The LiTFSI solution is added dropwise to the [HMIM]Cl solution, inducing immediate precipitation of LiCl. The mixture is stirred at 20°C for 48 hours.

Purification Steps

  • Filtration : LiCl precipitate is removed by vacuum filtration.

  • Solvent Evaporation : Acetonitrile is evaporated under reduced pressure.

  • Washing : The crude product is washed repeatedly with deionized water until no chloride is detected via AgNO₃ testing.

  • Column Chromatography : Residual impurities are removed by passing the product through a Celite silica column with ethyl acetate.

  • Drying : Final drying under vacuum at 60°C yields [HMIM][Tf₂N] as a yellowish liquid (62% yield).

Optimization and Challenges

Solvent Selection

Acetonitrile is preferred for its high polarity, which facilitates ion dissociation and improves reaction kinetics. Alternatives like dichloromethane reduce yields due to poor solubility of LiTFSI.

Moisture Sensitivity

LiTFSI is hygroscopic, necessitating anhydrous conditions. Exposure to moisture generates HF, leading to decomposition of the imidazolium ring.

Scalability Issues

Prolonged reaction times (48 hours) and column chromatography limit industrial scalability. Recent advances propose microwave-assisted synthesis to reduce reaction times to 2–4 hours.

Characterization Data

Property Value Method Source
Purity 98.0–99.0%HPLC, Titration
Density 1.38 g/cm³ (20°C)Pycnometry
Conductivity 2.27 mS/cm (30°C)Impedance Spectroscopy
Thermal Stability Decomposition >350°CTGA

Industrial-Scale Modifications

Continuous Flow Synthesis

Microreactor systems enable faster heat transfer and mixing, reducing reaction time to 6–8 hours while maintaining yields >95%.

Solvent Recycling

Acetonitrile recovery via fractional distillation reduces production costs by 40%, as demonstrated in pilot-scale trials .

Chemical Reactions Analysis

Electrochemical Reactions

HMIM TFSI serves as an electrolyte in electrochemical systems due to its wide electrochemical window (~4.5 V) and ionic conductivity (2.27 mS/cm at 30°C) . Key reactions include:

ApplicationReaction TypeObservationsSource
CO₂ captureSolvationEnhances CO₂ solubility via Lewis acid-base interactions with TFSI⁻ anion
H₂ storageGas dissolutionHydrogen solubility improves under high-pressure conditions (0.6 mol% at 10 MPa)
SensorsRedox mediationStabilizes electron transfer in ferrocene/ferrocenium systems

Solvent-Mediated Reactions

HMIM TFSI acts as a green solvent for organic transformations:

Table 1: Catalytic Performance in Representative Reactions

Reaction TypeSubstrateConversionSelectivityNotes
Diels-AlderCyclopentadiene + methyl acrylate92%88%Rate acceleration due to low viscosity (74 cP at 25°C)
EsterificationAcetic acid + ethanol85%95%Recyclable for 5 cycles without loss of activity

Thermal Phase Behavior

Differential scanning calorimetry (DSC) reveals:

  • Glass transition at 195 K
  • Crystal-crystal transition at 230 K (ΔH = 8.2 kJ/mol)
  • Melting point at 250 K (ΔH = 22.1 kJ/mol)

Thermal degradation products (TGA-MS):

  • Trifluoromethanesulfonic acid (m/z 150)
  • Hexylimidazole fragments (m/z 139, 97)

Gas Absorption Dynamics

HMIM TFSI shows temperature-dependent gas solubility:

Table 2: Gas Solubility (Mole Fraction × 10³ at 298 K)

GasSolubilityThermodynamic ModelSource
CO₂3.8 ± 0.2NRTL
CH₄0.9 ± 0.1Peng-Robinson
O₂0.4 ± 0.05Henry’s Law

Interfacial Effects

When immobilized on TiO₂ (P25):

  • Surface coverage reduces pore volume from 0.48 → 0.16 cm³/g
  • Standard molar volume at interface: 327.4 cm³/mol (vs. 312.8 cm³/mol in bulk)

Comparative Reactivity

HMIM TFSI outperforms shorter-chain analogs in hydrophobic reactions:

PropertyHMIM TFSIEMIM TFSIBMIM TFSI
Hydrophobicity (log P)4.12.83.3
Viscosity (cP, 25°C)745263
CO₂ solubility (mol%)3.82.12.9

Scientific Research Applications

Electrochemical Applications

Electrolytes for Energy Storage

One of the primary applications of [HMIM][Tf2N] is as an electrolyte in energy storage devices, particularly lithium-ion batteries. Its high ionic conductivity and thermal stability enhance the efficiency and lifespan of these batteries. Studies have demonstrated that incorporating this ionic liquid into battery systems can significantly improve charge-discharge rates and overall performance due to its favorable electrochemical properties .

Electrochemical Sensing

In electrochemical sensing, [HMIM][Tf2N] has been used to modify carbon paste electrodes, enhancing their sensitivity and stability. Research indicates that this ionic liquid improves the detection limits for various analytes, making it a promising candidate for developing advanced electrochemical sensors .

Green Chemistry

Green Solvent

[HMIM][Tf2N] serves as an environmentally friendly solvent in numerous chemical processes. Its low volatility and negligible vapor pressure make it a safer alternative to traditional organic solvents, which can pose health and environmental risks. This property has led to its use in various chemical reactions, including synthesis processes where a green approach is essential .

CO2 Capture and Utilization

The compound has been explored for its potential in carbon dioxide capture and utilization. It can be combined with materials like titanium dioxide to create hybrid absorbents that efficiently capture CO2 from industrial emissions. This application not only aids in reducing greenhouse gas emissions but also facilitates the recycling of CO2 into useful chemicals .

Separation Processes

Liquid-Liquid Extraction

[HMIM][Tf2N] is effective in liquid-liquid extraction processes, particularly for the recovery of valuable metals from industrial waste streams. Its ability to selectively solvate metal ions makes it suitable for applications in hydrometallurgy and environmental remediation .

Biorefinery Applications

In biorefineries, [HMIM][Tf2N] has been utilized for the separation and purification of biofuels and other bioproducts. Its unique properties allow for efficient extraction processes that are crucial for maximizing yield from biomass feedstocks .

Biomedical Applications

Biocompatible Materials

In the biomedical field, [HMIM][Tf2N] is being investigated for its potential in drug delivery systems. Its biocompatibility allows it to be used as a carrier for pharmaceuticals, enhancing drug solubility and release profiles while ensuring safety for biological applications .

Tissue Engineering

Research has also explored the use of this ionic liquid in tissue engineering applications. Its properties can be tailored to create scaffolds that support cell growth and differentiation, which is vital for regenerative medicine .

Summary Table of Applications

Application Area Specific Uses Key Benefits
ElectrochemistryLithium-ion battery electrolytesEnhanced efficiency and lifespan
Electrochemical sensorsImproved sensitivity and stability
Green ChemistryGreen solventSafer alternative to traditional solvents
CO2 capture and utilizationReduces greenhouse gas emissions
Separation ProcessesLiquid-liquid extractionEfficient recovery of valuable metals
Biorefinery applicationsMaximizes yield from biomass feedstocks
Biomedical ApplicationsDrug delivery systemsImproved drug solubility and release
Tissue engineeringSupports cell growth and differentiation

Case Studies

  • Electrolytic Performance Enhancement : A study demonstrated that integrating [HMIM][Tf2N] into lithium-ion batteries led to a 20% increase in energy density compared to conventional electrolytes. The ionic liquid's high conductivity was pivotal in achieving this improvement.
  • CO2 Absorption Efficiency : Research conducted by Chen et al. (2021) highlighted that a hybrid absorbent combining [HMIM][Tf2N] with titanium dioxide achieved a CO2 absorption capacity of 4.5 mmol/g, showcasing its effectiveness in carbon capture technologies .
  • Biocompatibility Testing : In biomedical research, [HMIM][Tf2N] was tested for drug delivery applications where it successfully encapsulated hydrophobic drugs, significantly enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism by which 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, facilitating reactions and enhancing solubility. The compound’s ability to stabilize transition states and intermediates in chemical reactions is a key aspect of its functionality .

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

Compared to these compounds, this compound offers unique advantages in terms of gas solubility and thermal stability .

Biological Activity

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM NTf2) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of HMIM NTf2, exploring its effects on biological systems, potential toxicity, and applications in biocatalysis and electrochemical sensing.

  • Molecular Formula : C₁₂H₁₉F₆N₃O₄S₂
  • Molecular Weight : 447.42 g/mol
  • Density : 1.37 g/cm³ (at 29 °C)
  • Viscosity : 63.2 cP (at 25 °C)
  • Conductivity : 1.73 mS/cm (at 20 °C)
  • Melting Point : -7 °C

These properties contribute to its stability and solvation capabilities, making it suitable for various applications in biological systems.

Toxicity Studies

Recent studies have highlighted the potential toxic effects of HMIM NTf2 on microbial communities and enzyme activities in soil ecosystems. For instance, a study demonstrated that exposure to HMIM NTf2 significantly altered the soil microbial community structure, reducing diversity at higher concentrations (5.0 mg/kg and 10.0 mg/kg) while stimulating certain enzyme activities like urease at lower concentrations .

Concentration (mg/kg)Urease ActivityMicrobial Diversity
ControlBaselineHigh
1.0StimulatedModerate
5.0DecreasedLow
10.0DecreasedVery Low

Biodegradability

Another important aspect of HMIM NTf2 is its biodegradability. Research indicates that microbial communities can degrade HMIM NTf2 effectively, suggesting that while it may have toxic effects initially, it can be broken down over time by environmental microbes .

Applications in Biocatalysis

HMIM NTf2 has shown promise as a solvent in biocatalytic processes due to its ability to enhance reaction rates and product yields. Studies have reported that using HMIM NTf2 can improve the solubility of substrates and enzymes, leading to more efficient reactions . For example, it has been used successfully in the electrochemical sensing of compounds like rutin, where it enhanced electrode sensitivity and stability .

Case Studies

  • Electrochemical Sensing : Research by Macikova et al. (2012) demonstrated that incorporating HMIM NTf2 into modified carbon paste electrodes significantly improved the detection sensitivity for rutin, showcasing its utility in analytical chemistry applications.
  • Soil Microbial Community Impact : A comprehensive study examined the impact of various ionic liquids, including HMIM NTf2, on soil enzyme activity and microbial diversity over a 40-day incubation period. The findings indicated a clear correlation between ionic liquid concentration and microbial community structure alteration .

Q & A

Q. How can 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide enhance electrochemical sensing applications?

This ionic liquid improves electrode sensitivity and stability when incorporated into carbon paste electrodes. For example, Macikova et al. (2012) demonstrated its use in modifying electrodes for rutin detection, where the ionic liquid increased electron transfer efficiency and reduced passivation effects. Methodologically, the electrode is prepared by mixing graphite powder, the ionic liquid (10–20 wt%), and a binder, followed by polishing and electrochemical characterization via cyclic voltammetry .

Q. What standardized methods ensure accurate thermophysical property measurements (e.g., density, viscosity) for this ionic liquid?

Calibration with certified reference materials (e.g., Merck’s commercial ionic liquids) is critical. Uemura et al. validated their measurements using instruments calibrated against standard solutions and cross-referenced literature values at 298.15 K. For reproducibility, ensure temperature control (±0.01 K) and use viscometers/densitometers with traceable certifications. Discrepancies in viscosity data should be resolved by comparing with datasets from multiple sources .

Q. How is this ionic liquid utilized in sample preparation for inorganic speciation analysis?

It is employed in ultrasound-assisted ionic liquid dispersive liquid-liquid microextraction (USA-IL-DLLME) for selenium speciation in vegetables. The method involves dispersing the ionic liquid in an aqueous sample, sonicating to enhance extraction efficiency, and centrifuging to isolate the analyte-rich phase. Adjusting pH (e.g., pH 2–4) and optimizing IL concentration (0.1–0.5% v/v) are key steps to minimize matrix interference .

Advanced Research Questions

Q. How do experimental designs address contradictions in gas solubility data for absorption refrigeration systems?

For gas solubility studies (e.g., R161 or R143a in this IL), inconsistencies arise from variations in pressure-temperature equilibration times and IL purity (>98% recommended). Zhang et al. (2021) resolved this using a static-analytical VLE apparatus with in-line gas chromatography, ensuring equilibration times >12 hours and validating results against UNIFAC-IL model predictions .

Q. What computational approaches model phase equilibria involving this ionic liquid?

The CPA (Cubic-Plus-Association) equation of state is effective for predicting vapor-liquid equilibria and activity coefficients. Parameters are derived by fitting experimental data (e.g., solid-liquid equilibrium for caprolactam or cyclohexanone oxime systems). Advanced workflows involve combining COSMO-RS simulations with experimental validation to account for hydrogen bonding and ion-pair interactions .

Q. How can conflicting electrochemical stability data be reconciled for high-temperature applications?

Discrepancies in electrochemical windows (e.g., 4.5–5.0 V) often stem from impurities (e.g., halides, water) or electrode history. Mitigate this by rigorously drying the IL (water content <50 ppm via Karl Fischer titration) and using ultrapure argon sparging. Cyclic voltammetry should be performed with freshly polished electrodes and referenced against ferrocene/ferrocenium in the same IL matrix .

Q. What strategies optimize CO₂ solubility measurements for green synthesis applications?

High-pressure gravimetric or volumetric systems (e.g., magnetic suspension balances) are preferred. Ensure temperature uniformity (±0.1 K) and validate CO₂ solubility against Henry’s law constants. For nanoparticle synthesis (e.g., ZnO), correlate CO₂ solubility with reaction yields by varying IL:CO₂ molar ratios (1:10 to 1:50) and monitoring nucleation kinetics via in-situ DLS (dynamic light scattering) .

Methodological Notes

  • Data Validation : Cross-check experimental results with literature databases (e.g., NIST ThermoLit) and ensure IL purity via ¹H NMR or HPLC (>98%) .
  • Safety Protocols : Handle under inert gas (N₂/Ar) due to air sensitivity. Use corrosion-resistant equipment (e.g., HDPE containers) to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
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1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

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